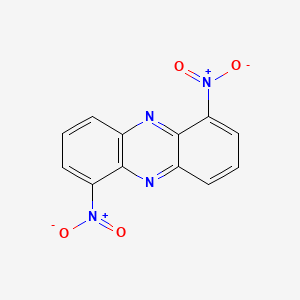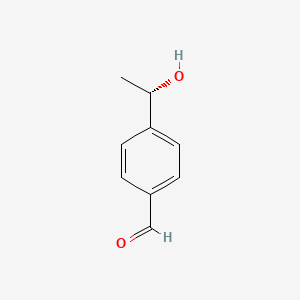![molecular formula C24H23BrN4O B13820186 (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a tert-butyl group, and a carbazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the carbazole moiety and subsequent functionalization. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological targets can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound may be explored for its pharmacological properties, including its potential as an anticancer, antiviral, or antimicrobial agent. Research in this area focuses on understanding its efficacy, safety, and mechanism of action in biological systems.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bromomethyl methyl ether: A simpler compound with a bromine atom and a methyl ether group.
Chloromethyl methyl ether: Similar to bromomethyl methyl ether but with a chlorine atom instead of bromine.
2-Bromoethyl methyl ether: Contains a bromine atom and an ethyl group.
Uniqueness
What sets (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one apart from these similar compounds is its complex structure, which includes a carbazole moiety and a hydrazinylidene group
Propiedades
Fórmula molecular |
C24H23BrN4O |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(E)-(6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C24H23BrN4O/c1-24(2,3)13-7-9-18-16(11-13)15-5-4-6-20(21(15)26-18)28-29-22-17-12-14(25)8-10-19(17)27-23(22)30/h7-12,26H,4-6H2,1-3H3,(H,27,29,30)/b28-20+ |
Clave InChI |
IUHHXVQYFVYXEL-VFCFBJKWSA-N |
SMILES isomérico |
CC(C)(C)C1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C/4\C5=C(C=CC(=C5)Br)NC4=O |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=NN=C4C5=C(C=CC(=C5)Br)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



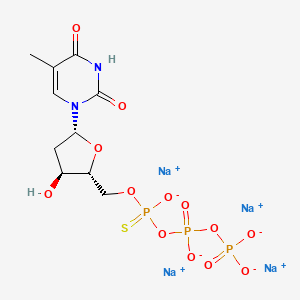
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
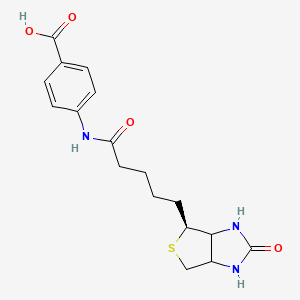
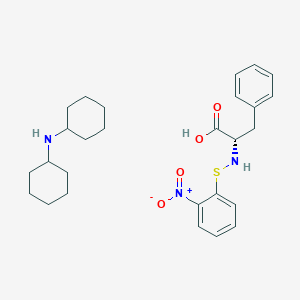


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
